molecular formula C18H22ClFN2O3 B10814457 Flurpiridaz CAS No. 863888-33-9

Flurpiridaz

Cat. No.: B10814457
CAS No.: 863888-33-9
M. Wt: 368.8 g/mol
InChI Key: RMXZKEPDYBTFOS-UHFFFAOYSA-N
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Description

Flurpiridaz is a novel positron emission tomography myocardial perfusion imaging agent. It is a structural analog of pyridaben and is labeled with fluorine-18. This compound is particularly significant in the field of nuclear cardiology due to its high affinity for mitochondrial complex I, which is primarily found in myocardial cells .

Preparation Methods

The synthesis of Flurpiridaz involves multiple steps, starting from mucochloric acid. The precursor is obtained through a series of reactions, including radiolabeling with fluorine-18. The fully automated synthesis of this compound on the ML-PT device provides a radiochemical yield of 55-65% with more than 98% radiochemical purity. This method does not require external preparative high-performance liquid chromatography purification, making it efficient for industrial production .

Chemical Reactions Analysis

Flurpiridaz undergoes various chemical reactions, primarily involving radiolabeling and fluorination. The radiolabeling process uses the stable isotope fluorine-19, and the reaction conditions are optimized to achieve high yield and purity. The major product formed from these reactions is the radiolabeled this compound, which is used for positron emission tomography imaging .

Mechanism of Action

Flurpiridaz exerts its effects by binding to mitochondrial complex I with high affinity. This binding allows for high first-pass extraction into cardiomyocytes, which is essential for accurate myocardial perfusion imaging. The compound’s high affinity for mitochondrial complex I ensures that it provides high-quality images and accurate blood flow quantification .

Properties

CAS No.

863888-33-9

Molecular Formula

C18H22ClFN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

2-tert-butyl-4-chloro-5-[[4-(2-fluoroethoxymethyl)phenyl]methoxy]pyridazin-3-one

InChI

InChI=1S/C18H22ClFN2O3/c1-18(2,3)22-17(23)16(19)15(10-21-22)25-12-14-6-4-13(5-7-14)11-24-9-8-20/h4-7,10H,8-9,11-12H2,1-3H3

InChI Key

RMXZKEPDYBTFOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl

Origin of Product

United States

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